Lithium;4-cyanopyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

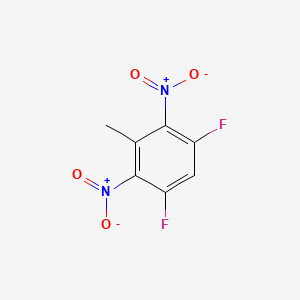

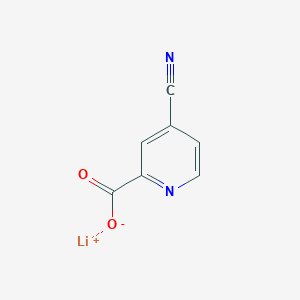

“Lithium;4-cyanopyridine-2-carboxylate” is a chemical compound with the CAS Number: 1400678-88-7 . It is available in powder form .

Molecular Structure Analysis

The molecular weight of “Lithium;4-cyanopyridine-2-carboxylate” is 154.05 . The InChI code is1S/C7H4N2O2.Li/c8-4-5-1-2-9-6 (3-5)7 (10)11;/h1-3H, (H,10,11);/q;+1/p-1 . Physical And Chemical Properties Analysis

“Lithium;4-cyanopyridine-2-carboxylate” is a powder that should be stored at room temperature .Applications De Recherche Scientifique

1. Synthesis of Carbonates from Alcohols and CO2 Lithium 4-Cyanopicolinate can be used in the synthesis of carbonates from alcohols and CO2 . This process involves the coupling of different classes of alcohols with carbon dioxide to afford linear and cyclic carbonates . The compound can be used in the synthesis of acyclic carbonates such as dimethyl carbonate (DMC), diethyl carbonate (DEC), and diphenyl carbonate (DPC), which have attracted considerable attention over the past decades .

2. Catalyst in the Synthesis of Acyclic Carbonates The compound can act as a catalyst in the synthesis of acyclic carbonates . The direct reaction between CO2 and methanol to produce DMC and related acyclic carbonates is an attractive process, but it is limited by equilibrium . The development of efficient catalysts, in combination with a dehydrating agent, has become a major focus in the synthesis of acyclic carbonates .

Synthesis of Polycarbonates

Lithium 4-Cyanopicolinate can be used in the synthesis of polycarbonates . For example, diphenyl carbonate (DPC) has found wide application in polycarbonate synthesis .

Synthesis of Copper-Centered Coordination Complex

The compound can be used in the creation of a novel copper-centered coordination complex . The structure of the synthesized complex was clarified using elemental analysis, Fourier transform infrared (FT-IR) spectroscopy, and single-crystal X-ray diffraction technique .

Biochemical Parameters of Model Organism

The effects of the newly synthesized complex on metabolic, antioxidant, and biochemical parameters of Galleria mellonella larvae were investigated . The study showed that the newly synthesized complex could be a potential chemical against pests .

Functionalized Flow Battery

The compound can be used in a flow battery-relevant medium . The study hypothesized that installing a phenyl substituent on the cyanopyridines would improve the cycling stability of 2-CNPy and 4-CNPy and possibly prevent the dimerization .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements including H302, H312, H315, H319, H332, H335 indicating various hazards such as harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

The primary target of the lithium ion, a key component of Lithium 4-Cyanopyridine-2-Carboxylate, is the nervous system. Lithium ions can easily displace K+ and Na+ and even Ca+2, occupying their sites in several critical neuronal enzymes and neurotransmitter receptors .

Mode of Action

Lithium’s therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors . The precise mechanism of action of Li+ as a mood-stabilizing agent is currently unknown .

Biochemical Pathways

Lithium affects several biochemical pathways. It decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system directly .

Pharmacokinetics

Lithium salts are known for their mood-stabilizing effects and are used in the treatment of bipolar disorder . More research is needed to understand the ADME properties of this specific compound.

Result of Action

The result of lithium’s action is mood stabilization, making it an effective treatment for bipolar disorder. It counteracts both mania and depression

Action Environment

Environmental factors can influence the action, efficacy, and stability of lithium-based compounds. For instance, the extraction and production of lithium involve large quantities of energy and water, which can have environmental implications . Additionally, the disposal and recycling of lithium batteries, which may contain compounds like Lithium 4-Cyanopyridine-2-Carboxylate, are important considerations for environmental sustainability .

Propriétés

IUPAC Name |

lithium;4-cyanopyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2.Li/c8-4-5-1-2-9-6(3-5)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROZUNJAQNHXGG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

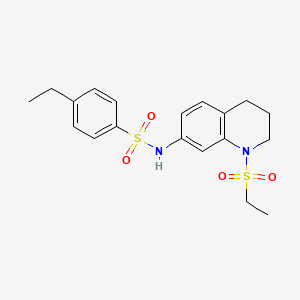

[Li+].C1=CN=C(C=C1C#N)C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3LiN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;4-cyanopyridine-2-carboxylate | |

CAS RN |

1400678-88-7 |

Source

|

| Record name | lithium 4-cyanopyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2412213.png)

![ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2412215.png)

![7-(4-bromophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2412216.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2412228.png)

![N-[6-(3-chlorophenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2412229.png)